3,6,9,12,15-Pentaoxapentacosan-1-ol

Hydrophilic–lipophilic balance Critical micelle concentration Detergent selection

Researchers requiring reproducible membrane protein solubilization or mesoporous silica templating face inconsistent results when substituting C10E5 with homologs like C10E6 or C12E5. 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5) delivers: • Defined CMC of 0.69 mM and HLB of 12.5, ensuring predictable micelle formation • Validated for native MS of integral membrane proteins (e.g., TRAAK K2P4.1 channel) at 0.065% working concentration • Consistent EO distribution (≥99% purity) for formulation reproducibility Procurement ensures batch-to-batch consistency for critical research workflows.

Molecular Formula C20H42O6
Molecular Weight 378.5 g/mol
CAS No. 23244-49-7
Cat. No. B1582778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15-Pentaoxapentacosan-1-ol
CAS23244-49-7
Molecular FormulaC20H42O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3
InChIKeyQAXPOSPGRHYIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C10E5 Technical Overview


3,6,9,12,15-Pentaoxapentacosan-1-ol (CAS 23244-49-7), commonly designated as pentaethylene glycol monodecyl ether or C10E5, is a nonionic surfactant belonging to the polyoxyethylene alkyl ether (CnEm) class [1]. Characterized by a decyl (C10) hydrophobic tail and a hydrophilic head comprising five ethylene oxide (EO) units, the compound possesses a molecular weight of 378.5 g/mol, an XLogP3 of 3.4, a density of 0.973 g/mL at 20 °C, and a refractive index (n20/D) of 1.453 [1][2]. It functions as a solubilizer, emulsifier, and dispersant in aqueous systems [3]. The defined C10E5 architecture yields a critical micelle concentration (CMC) of 0.69 mM and a hydrophilic–lipophilic balance (HLB) of 12.5, placing it in a narrow performance window distinct from shorter EO-chain or longer alkyl-chain homologs [4].

C10E5 Substitution Limitations


Substituting 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5) with an in-class analog such as C10E4, C10E6, C12E5, or C8E5 introduces quantifiable performance deviations that preclude direct interchange in standardized protocols [1]. As the evidence below demonstrates, C10E5 occupies a narrow functional optimum: its HLB of 12.5, CMC of 0.69 mM, and aggregation number of 40–44 differ materially from C10E6 (HLB 13.3, CMC 0.83 mM, Nagg 31–41) and C12E5 (HLB 11.7, CMC 0.049 mM, Nagg 44–53) [1][2]. These differences translate into altered micelle formation thresholds, adsorption behavior on silica, and membrane protein solubilization efficiency—each of which directly impacts experimental reproducibility and process yield [3].

C10E5 Comparative Performance Evidence


HLB and CMC Optimization

C10E5 exhibits an HLB of 12.5 and a CMC of 0.69 mM, positioning it as the intermediate EO-chain homolog within the C10 alkyl series [1]. Relative to C10E4 (HLB ~10.5, CMC ~0.05 mM, extrapolated from series trends) and C10E6 (HLB 13.3, CMC 0.83 mM), C10E5 offers an optimal balance: sufficient hydrophilicity for aqueous solubility while retaining adequate hydrophobicity for effective micellization and membrane interaction [1]. The 0.69 mM CMC is approximately 15-fold higher than C12E5 (0.049 mM) [1], enabling more facile micelle dissociation and detergent removal—a critical consideration in membrane protein purification workflows.

Hydrophilic–lipophilic balance Critical micelle concentration Detergent selection

Aggregation Number & Micelle Size

Simulation-derived aggregation numbers (Nagg) for C10E5 fall within the range of 40–44, in close agreement with experimental values [1]. This value is intermediate relative to C10E4 (Nagg 55–71), C10E6 (Nagg 31–41), and C10E8 (Nagg 26–32) [1]. The progressive decrease in Nagg with increasing EO chain length reflects the greater steric bulk of the hydrated headgroup, which reduces the number of monomers that can pack into a spherical micelle [1]. For comparison, the longer alkyl chain homolog C12E5 exhibits a higher Nagg of 44–53 [1]. The 40–44 monomer count of C10E5 yields a micelle size that is well-suited for templating mesoporous materials with pore diameters in the 4–8 nm range, as demonstrated in SBA-15 silica adsorption studies [2].

Aggregation number Micelle size Nanostructure templating

Membrane Protein Native MS Resolution

In a systematic detergent screen for native ion mobility mass spectrometry of the human K2P4.1 (TRAAK) potassium channel, C10E5 and C12E8 yielded well-resolved mass spectra, whereas alternative detergents including DDM, OG, and LDAO produced inferior spectral quality or failed to maintain the native protein fold [1]. Notably, C12E5—the closest alkyl-chain homolog—was not among the high-performing detergents in this screen, highlighting that the C10 alkyl chain combined with five EO units confers a specific advantage for this membrane protein system [1]. The working concentration employed was 0.065% C10E5 in 200 mM ammonium acetate buffer (pH 7.4) [1].

Membrane protein solubilization Native mass spectrometry Detergent screening

Surfactant Adsorption in SBA-15 Silica

Micro-column liquid chromatography studies of C8E4 and C10E5 adsorption into SBA-15 silica (pore diameter 6.6 nm) at 25 °C and 35 °C revealed that C10E5 exhibits LC-shaped (Langmuir-type) adsorption isotherms with plateau regions near its CMC, characteristic of cooperative micellization within the nanopores [1]. In contrast, C8E4, with its shorter alkyl chain and higher CMC (∼9.1 mM), adsorbs less efficiently and forms less stable micellar aggregates under identical pore-confinement conditions [1]. The two-step adsorption model applied to the data indicates that C10E5 forms a well-defined surfactant bilayer or hemi-micellar structure on the silica surface, whereas C8E4 produces a less ordered adsorbed layer [1]. This differential adsorption behavior directly impacts the quality and reproducibility of surfactant-templated mesoporous materials.

Surfactant adsorption Mesoporous silica SBA-15 templating

Headgroup Mismatch in Binary Mixtures

Surface tension and thermodynamic analysis of binary surfactant mixtures reveals that C10E5 and C8E4 (tetraethylene glycol monooctyl ether) exhibit unfavorable packing in both adsorbed films and micelles due to hydrophilic headgroup size mismatch [1]. In contrast, C10E5 and C8E5 (both possessing five EO units) show favorable miscibility and synergistic behavior [1]. The calculated excess Gibbs energy of adsorption for C10E5/C8E4 is positive, indicating repulsive interactions and reduced mixed-micelle stability relative to ideal mixing [1]. This finding has direct implications for formulation scientists designing multi-surfactant systems: substituting C8E5 with the seemingly similar C8E4 in a C10E5-containing formulation introduces a quantifiable performance penalty due to packing incompatibility.

Mixed surfactant systems Adsorbed film packing Synergism

C10E5 Application Scenarios


Membrane Protein Structural Biology & Native MS

C10E5 is empirically validated for native MS of challenging integral membrane proteins, including the human TRAAK (K2P4.1) potassium channel, where it yields well-resolved spectra at 0.065% working concentration [1]. Procurement for this application should prioritize high-purity (>98%) material to minimize spectral interference from hydrophobic impurities, which can suppress protein ion signal. For ion-exchange HPLC purification of membrane proteins, C10E5 at 2% (w/v) extraction concentration and 0.03–0.5% in elution buffers is established [2].

Mesoporous Silica Templating

For synthesis of ordered mesoporous silica with pore diameters in the 4–8 nm range, C10E5 serves as a structure-directing agent that adsorbs cooperatively into nanopores with well-defined LC-shaped isotherms and plateau formation at ∼0.7 mM [1]. Researchers should select C10E5 over C8E4 when pore templating fidelity and adsorbed-layer structural order are critical quality attributes [1]. Procurement specifications should confirm consistent CMC (0.69 mM nominal) and low ionic conductivity (<50 μS in 10% aqueous solution) to ensure reproducible templating [2].

Mixed Surfactant Formulation Synergy

When formulating multi-surfactant systems for enhanced oil recovery, industrial detergents, or pharmaceutical emulsions, C10E5 pairs synergistically with C8E5 (both 5 EO units) but exhibits repulsive packing with C8E4 (4 EO units) due to headgroup-size mismatch [1]. Formulators should explicitly specify C10E5 and avoid substitution with C10E6 or C10E4 without re-optimizing the entire formulation, as HLB shifts of ±0.8 units and CMC deviations of ±0.14–0.2 mM alter emulsion stability and phase behavior [2]. Procurement of consistent EO-distribution material is essential for formulation reproducibility.

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